REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH2:9])=O.C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O.O>C(Cl)Cl>[C:7]([C:6]1[CH:5]=[N:4][CH:3]=[C:2]([CH3:1])[CH:10]=1)#[N:9]
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Name
|
|
Quantity
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10.5 g
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Type
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reactant
|
Smiles
|
CC=1C=NC=C(C(=O)N)C1
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Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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400 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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The reaction was completed after a few minutes
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with methylene chloride
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Type
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WASH
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Details
|
The combined organic layers were washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
After filtration
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=NC=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 100918.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |